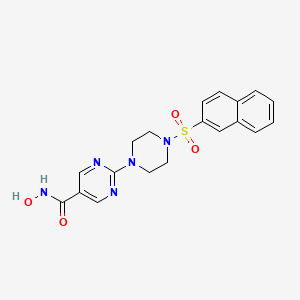

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide

Vue d'ensemble

Description

Il a montré une efficacité significative dans l'inhibition de la prolifération cellulaire dans diverses indications de tumeurs solides, y compris les lignées cellulaires de cancer du côlon, de l'ovaire, du sein, du poumon et de la prostate . Le composé a une masse molaire de 413,45 et une formule chimique de C19H19N5O4S .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du R-306465 implique la préparation d'acides 2-pipérazinyl-5-pyrimidylhydroxamiques substitués. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau pyrimidinique : Ceci implique la réaction de matières premières appropriées pour former le cycle pyrimidinique.

Réactions de substitution : Le noyau pyrimidinique est ensuite soumis à des réactions de substitution pour introduire les groupes pipérazine et hydroxamique.

Méthodes de production industrielle

La production industrielle de R-306465 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction. L'utilisation de systèmes automatisés et de réacteurs garantit une qualité de production constante .

Analyse Des Réactions Chimiques

Types de réactions

Le R-306465 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents substituants sur le cycle pyrimidinique.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants ou de nucléophiles dans des conditions contrôlées.

Produits majeurs

Les produits majeurs formés à partir de ces réactions comprennent divers dérivés du R-306465 avec des groupes fonctionnels modifiés. Ces dérivés peuvent présenter différentes activités biologiques et propriétés .

Applications de la recherche scientifique

Le R-306465 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le R-306465 exerce ses effets en inhibant l'histone désacétylase 1 et l'histone désacétylase 8. Cette inhibition conduit à l'accumulation d'histones acétylées, entraînant des changements dans la structure de la chromatine et l'expression des gènes. Le composé induit l'acétylation de l'histone 3 et augmente l'expression de p21 waf1, cip1 dans les cellules cancéreuses, conduisant à l'arrêt du cycle cellulaire et à l'apoptose . Les cibles moléculaires et les voies impliquées comprennent les enzymes désacétylases d'histones et les voies de signalisation en aval qui régulent la prolifération et la survie cellulaires .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrimidine and piperazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, N-hydroxy derivatives have shown promising results in inhibiting the proliferation of breast and colon cancer cells .

Case Study:

A study evaluating the effects of N-hydroxy derivatives on human cancer cell lines demonstrated a marked decrease in cell viability, suggesting that these compounds may serve as effective agents in targeted cancer therapies .

Enzyme Inhibition Studies

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide has been specifically studied for its role as an HDAC6 inhibitor. The compound exhibits an IC50 value of 66 nM, indicating its potency in inhibiting this enzyme .

Data Table: Enzyme Inhibition Profile

The biological activity of N-hydroxy derivatives extends beyond anticancer properties. These compounds have shown antimicrobial effects, making them candidates for further exploration in treating infections caused by resistant strains of bacteria.

Antimicrobial Activity

Research has indicated that certain pyrimidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antibiotics .

Mécanisme D'action

R-306465 exerts its effects by inhibiting histone deacetylase 1 and histone deacetylase 8. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound induces histone 3 acetylation and increases the expression of p21 waf1, cip1 in cancer cells, leading to cell cycle arrest and apoptosis . The molecular targets and pathways involved include the histone deacetylase enzymes and the downstream signaling pathways that regulate cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Le R-306465 est unique en son genre par son inhibition puissante de l'histone désacétylase 1 et de l'histone désacétylase 8, avec des valeurs de CI50 de 3,3 nM et 23 nM, respectivement . Les composés similaires incluent :

Vorinostat : Un autre inhibiteur de la désacétylase d'histones avec un spectre d'activité plus large mais moins de spécificité pour l'histone désacétylase 1 et l'histone désacétylase 8.

Romidepsine : Un inhibiteur de la désacétylase d'histones avec une structure chimique et un mécanisme d'action différents.

Panobinostat : Un inhibiteur pan-désacétylase d'histones avec une activité contre plusieurs isoformes de désacétylase d'histones.

Le R-306465 se distingue par sa sélectivité et sa puissance contre l'histone désacétylase 1 et l'histone désacétylase 8, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide, commonly referred to as compound A, is a synthetic derivative with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- Chemical Formula : C19H19N5O4S

- Molecular Weight : 413.46 g/mol

- CAS Number : 604769-01-9

- IUPAC Name : this compound

Compound A exhibits a range of biological activities primarily through its interaction with various molecular targets. The following mechanisms have been identified:

- Histone Deacetylase Inhibition : Compound A has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition may lead to increased levels of acetylated histones, thereby influencing cellular processes such as apoptosis and differentiation .

- Antiviral Activity : Studies indicate that analogues of compounds similar to A demonstrate significant antiviral properties against viruses such as chikungunya virus (CHIKV). The structure–activity relationship (SAR) analysis revealed that specific modifications enhance antiviral efficacy, suggesting that compound A could be optimized for better performance against viral infections .

- Antimicrobial Effects : Preliminary research suggests that compound A may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This activity is hypothesized to involve disruption of microbial cell integrity and function .

Biological Activity Data

The following table summarizes key biological activities and findings associated with compound A:

Case Studies and Research Findings

-

Antiviral Efficacy Against CHIKV :

- In a study focusing on structural modifications of pyrimidine derivatives, compound A was highlighted for its potential as a selective inhibitor of CHIKV. The research demonstrated that specific substitutions on the pyrimidine ring significantly improved antiviral activity, with selectivity indexes exceeding 61 for optimized compounds .

- Inhibition of Histone Deacetylases :

-

Antimicrobial Properties :

- Investigations into the antimicrobial effects of piperazine derivatives indicated that compounds structurally related to A exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved interference with DNA gyrase, an essential enzyme for bacterial replication .

Propriétés

IUPAC Name |

N-hydroxy-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c25-18(22-26)16-12-20-19(21-13-16)23-7-9-24(10-8-23)29(27,28)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13,26H,7-10H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTBJZVSRNUIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209218 | |

| Record name | R-306465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604769-01-9 | |

| Record name | R-306465 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0604769019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-306465 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | R-306465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-306465 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD7KK1IIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.